2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core modified with a thiomorpholine sulfonyl group and a 2-chlorophenylmethyl substituent.
Key structural attributes include:
- Core scaffold: [1,2,4]Triazolo[4,3-a]pyridin-3-one, a bicyclic system with fused triazole and pyridine rings.
- Substituents:
- Position 2: 2-Chlorophenylmethyl group, contributing steric bulk and electron-withdrawing effects.
- Position 6: Thiomorpholine-4-sulfonyl group, influencing solubility and target binding.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S2/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMRBKGTTBHNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Thiomorpholinosulfonyl Group: The thiomorpholinosulfonyl group can be attached through a sulfonylation reaction using thiomorpholine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
Comparison with Similar Compounds
a. Substituent Effects at Position 2
- Chlorophenyl vs. Fluorophenyl : The target compound’s 2-chlorophenylmethyl group differs from the 3-fluorobenzyl (13i) and 2-chloro-4-fluorobenzyl (13j) groups in . Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance hydrophobic interactions but reduce metabolic stability .
b. Sulfonyl Group Variations at Position 6
- Thiomorpholine vs. Morpholine : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity (clogP +0.5–1.0), which may improve membrane permeability but reduce aqueous solubility. This modification is critical in antimalarial or CNS-targeting agents, as seen in related triazolopyridines .
- Thiomorpholine vs. Pyrrolidine: Pyrrolidine’s smaller ring size (5-membered vs.
Biological Activity
The compound 2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo-pyridine core with a thiomorpholine sulfonyl group and a chlorophenyl substituent. The IUPAC name provides insight into its functional groups which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₂S₂ |
| Molecular Weight | 353.89 g/mol |
| CAS Number | 1251607-66-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to facilitate the formation of the triazole and pyridine rings. The process often includes:
- Formation of the Triazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonylation : The introduction of the thiomorpholine sulfonyl group through sulfonation reactions.
- Chlorination : Incorporating the chlorophenyl moiety via electrophilic aromatic substitution.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, triazole-containing compounds have shown significant antiproliferative effects against various cancer cell lines.
- Case Study : In a study evaluating triazolo derivatives against lung cancer cell lines (A549), compounds exhibited IC50 values ranging from 1.02 to 74.28 μM depending on structural modifications . This suggests that structural features significantly influence biological activity.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications in the chlorophenyl group and the sulfonyl moiety can enhance or diminish biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Variation in Sulfonamide Group | Altered selectivity |
In Vivo Studies
While most studies focus on in vitro assessments, preliminary in vivo studies indicate potential efficacy in animal models for tumor reduction and improved survival rates when administered alongside standard chemotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
